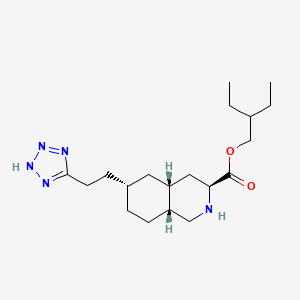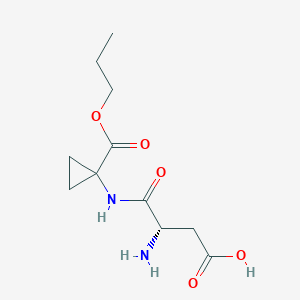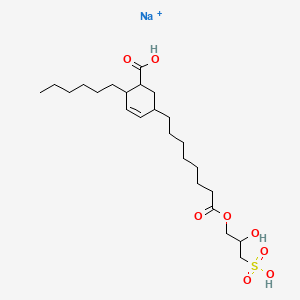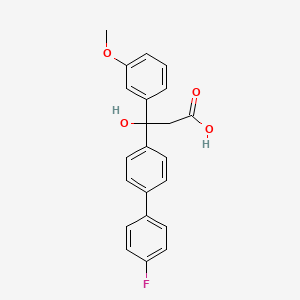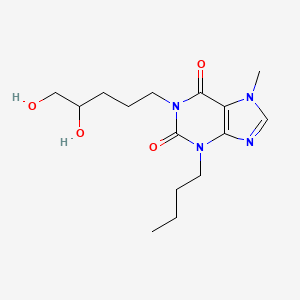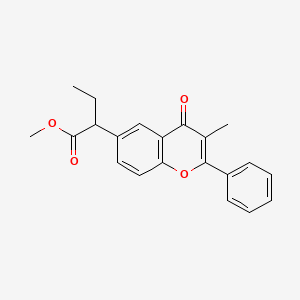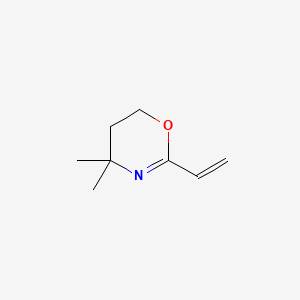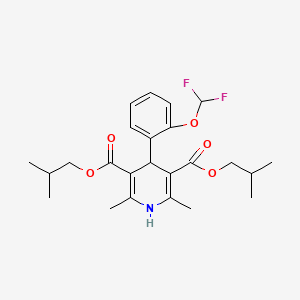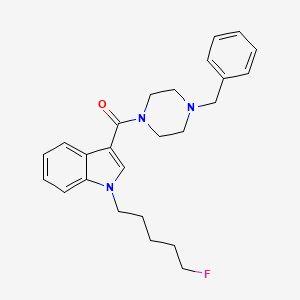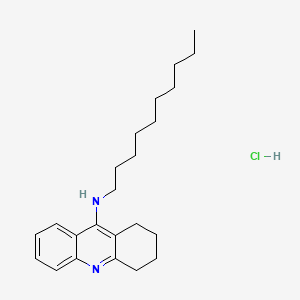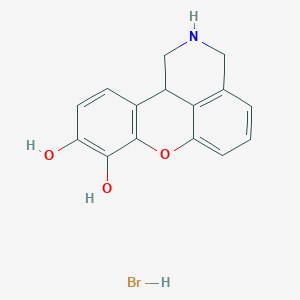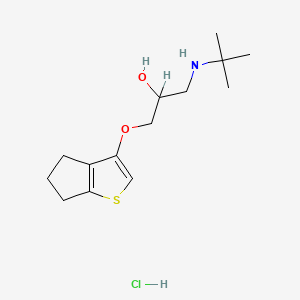
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl typically involves multiple steps, including the formation of the cyclopenta(b)thienyl ring, the introduction of the oxy group, and the attachment of the amino-propanol moiety. Common reagents and conditions used in these reactions may include:
Cyclization Reactions: Formation of the cyclopenta(b)thienyl ring using cyclization agents.
Substitution Reactions: Introduction of the oxy group through nucleophilic substitution.
Amidation Reactions: Attachment of the amino-propanol moiety using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl has a wide range of scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its effects on biological systems and cellular pathways.
Medicine: Exploration of its therapeutic potential in treating cardiovascular diseases.
Industry: Use as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include:
Beta-Adrenergic Receptors: Inhibition of receptor activity.
Signal Transduction Pathways: Modulation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar therapeutic purposes.
Atenolol: A selective beta1-blocker with a similar mechanism of action.
Metoprolol: Another selective beta1-blocker used in the treatment of cardiovascular conditions.
Uniqueness
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Properties
CAS No. |
85462-91-5 |
|---|---|
Molecular Formula |
C14H24ClNO2S |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-14(2,3)15-7-10(16)8-17-12-9-18-13-6-4-5-11(12)13;/h9-10,15-16H,4-8H2,1-3H3;1H |
InChI Key |
FGCQJFPZHOFNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


